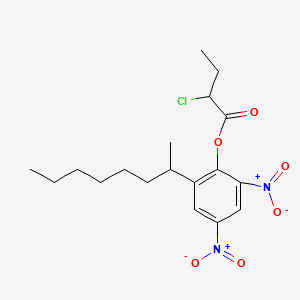

Butyric acid, 2-chloro-, 2-(1-methylheptyl)-4,6-dinitrophenyl ester

Description

Butyric acid, 2-chloro-, 2-(1-methylheptyl)-4,6-dinitrophenyl ester is a nitroaromatic ester derivative characterized by a chlorinated butyric acid backbone esterified to a 2-(1-methylheptyl)-4,6-dinitrophenyl group. This compound belongs to a class of chemicals often employed in agrochemical applications due to the bioactivity imparted by its nitro and ester functionalities. Its structure combines a branched alkyl chain (1-methylheptyl) for enhanced lipophilicity, a dinitrophenyl group for electron-withdrawing effects, and a chlorine substituent that may influence reactivity and stability .

Properties

CAS No. |

2411-01-0 |

|---|---|

Molecular Formula |

C18H25ClN2O6 |

Molecular Weight |

400.9 g/mol |

IUPAC Name |

(2,4-dinitro-6-octan-2-ylphenyl) 2-chlorobutanoate |

InChI |

InChI=1S/C18H25ClN2O6/c1-4-6-7-8-9-12(3)14-10-13(20(23)24)11-16(21(25)26)17(14)27-18(22)15(19)5-2/h10-12,15H,4-9H2,1-3H3 |

InChI Key |

FQHWVRPELKNIHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C(CC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

This section compares the target compound with structurally or functionally related nitroaromatic esters, focusing on substituents, molecular properties, and applications.

Structural Analogues

a) Meptyldinocap (2-(1-Methylheptyl)-4,6-dinitrophenyl crotonate)

- Structure : Shares the 2-(1-methylheptyl)-4,6-dinitrophenyl group but differs in the esterified acid (crotonic acid vs. chlorinated butyric acid).

- Key Features: Higher α,β-unsaturation in the crotonate moiety may enhance reactivity toward nucleophilic targets.

- Application : Registered as a fungicide, indicating nitroaromatic esters’ role in disrupting microbial lipid synthesis .

b) RDS1643 (6-[1-(4-Fluorophenyl)methyl-1H-pyrrol-2-yl)]-2,4-dioxo-5-hexenoic acid ethyl ester)

- Structure : Features a diketo ester backbone with a fluorophenyl-pyrrole substituent.

- Key Features :

- The diketo group confers chelating properties, often critical in enzyme inhibition (e.g., HIV integrase inhibitors).

- Fluorine substituent enhances metabolic stability compared to chlorine in the target compound.

- Application : Studied for antiviral activity, highlighting divergent bioactivity compared to agrochemical nitroaromatic esters .

c) Di-(2:4:6-trinitrophenyl)glyceryl ether

- Structure : Contains a trinitrophenyl group linked to a glycerol ether.

- Lacks the alkyl chain, reducing lipophilicity and environmental persistence.

- Application : Primarily of interest in explosive chemistry rather than bioactivity .

Functional Analogues

a) Chloro-2:4:6-trinitrobenzene Derivatives

- Structure : Nitrobenzene derivatives with chlorine and nitro substituents.

- Key Features :

- High reactivity due to multiple nitro groups, limiting their use in biological systems.

- Chlorine at the ortho position (relative to nitro groups) may sterically hinder interactions.

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- Bioactivity: The target compound’s dinitrophenyl group likely disrupts microbial cell membranes or enzymes, similar to Meptyldinocap’s fungicidal action . Chlorine may enhance binding to hydrophobic targets.

- Stability: Chlorinated derivatives generally exhibit greater resistance to hydrolysis than fluorinated or non-halogenated analogs, as seen in comparisons with RDS1643 .

- Synthetic Challenges : Nitration and esterification steps (as in ) are critical for nitroaromatic compound synthesis, but steric hindrance from branched alkyl chains (e.g., 1-methylheptyl) may complicate purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.